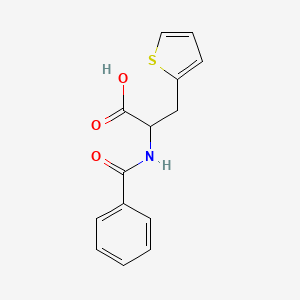![molecular formula C10H10BrNO3 B13989277 Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a 1-methylcyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nitro group can be introduced via nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(1-methylcyclopropyl)oxy]aniline.
Oxidation: Formation of oxidized cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The 1-methylcyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 2-bromo-4-methoxy-1-nitro-
- Benzene, 2-bromo-4-chloro-1-nitro-
- Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-amino-
Comparison: Compared to similar compounds, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is unique due to the presence of the 1-methylcyclopropyl group, which can significantly alter its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated nitrobenzenes and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H10BrNO3 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-10(4-5-10)15-7-2-3-9(12(13)14)8(11)6-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
APSGALSPPRTCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
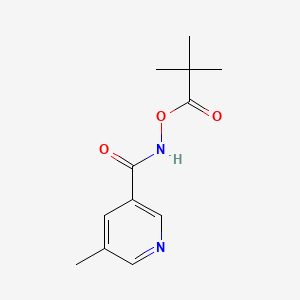


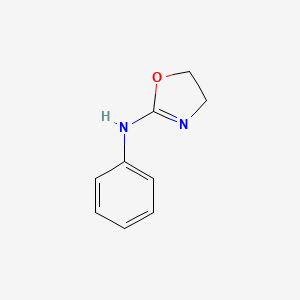
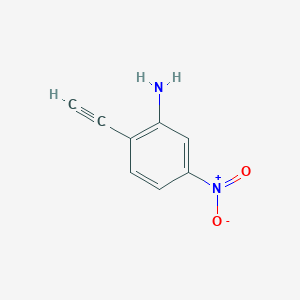
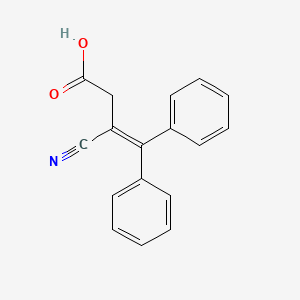


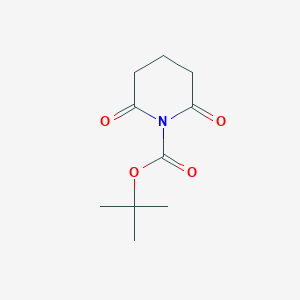
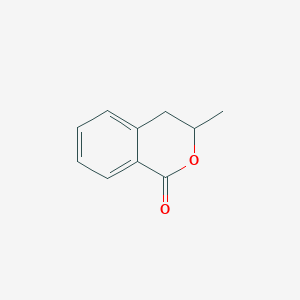

![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
